Azido-PEG1-C1-Boc
Description
Evolution and Impact of Bifunctional Molecules in Modern Drug Discovery and Bioconjugation
The evolution of bifunctional molecules has had a profound impact on drug discovery and bioconjugation. nih.gov Initially, simple constructs were used to link a drug to a targeting ligand. However, the field has expanded to include sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs), which can induce the degradation of specific proteins within a cell. researchgate.netwuxibiology.com These chimeric molecules typically consist of a ligand for a target protein and another ligand for an E3 ubiquitin ligase, joined by a linker. researchgate.netwuxibiology.com This strategy allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional enzyme inhibition. researchgate.net The design of the linker itself is crucial, as its length and composition can significantly influence the efficacy and selectivity of the resulting conjugate. acs.orgbroadpharm.com
Bifunctional molecules have also revolutionized the development of antibody-drug conjugates (ADCs). In ADCs, a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. unimi.itbroadpharm.com This approach enhances the therapeutic window of the drug by delivering it directly to the site of action, thereby minimizing systemic toxicity. unimi.it The linker in an ADC can be designed to be stable in circulation and then cleaved under specific conditions within the target cell, releasing the active drug. broadpharm.com
Role of Polyethylene Glycol (PEG) Linkers in Advanced Chemical Systems
Polyethylene glycol (PEG) is a polyether compound that is highly valued in biomedical applications due to its biocompatibility, water solubility, and low immunogenicity. broadpharm.comdiagnosticsworldnews.comucl.ac.be PEG linkers are chemically functionalized PEG molecules that are widely used as spacers or cross-linkers in bioconjugation and drug delivery. broadpharm.comcreative-diagnostics.com
The process of covalently attaching PEG chains to a molecule, known as PEGylation, offers numerous advantages. ucl.ac.benih.gov PEGylation can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. nih.govscispace.com Key benefits include:
Increased Solubility: PEGylation can enhance the water solubility of hydrophobic drugs, making them more suitable for intravenous administration. nih.govcreativepegworks.com
Reduced Immunogenicity: The hydrophilic shield created by the PEG chains can mask the conjugated molecule from the immune system, reducing its immunogenicity and antigenicity. ucl.ac.benih.gov
Prolonged Circulation Time: By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance, leading to a longer half-life in the bloodstream. nih.govscispace.comcheckrare.com
Enhanced Stability: PEGylation can protect therapeutic proteins and peptides from enzymatic degradation, thereby increasing their stability. ucl.ac.beresearchgate.net
Improved Drug Delivery: In the context of nanoparticles and liposomes, PEGylation can improve their stability and circulation time, leading to enhanced "passive" targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. scispace.com
These advantages have led to the development of numerous PEGylated drugs for the treatment of various diseases, including hepatitis C, leukemia, and rheumatoid arthritis. nih.gov
PEG linkers can be broadly classified into two categories: monodisperse and polydisperse. broadpharm.comdiagnosticsworldnews.com
Polydisperse PEGs are mixtures of polymers with a range of molecular weights, characterized by an average molecular weight. diagnosticsworldnews.combiochempeg.com They are often used in the development of PEGylated protein drugs to increase the bulk around the drug and reduce its clearance rate. diagnosticsworldnews.combroadpharm.com
Monodisperse PEGs , also known as discrete PEGs (dPEGs), are pure compounds with a precisely defined number of PEG units and a single, specific molecular weight. broadpharm.comdiagnosticsworldnews.compharmiweb.com
The use of polydisperse PEGs can sometimes lead to challenges in biological applications due to issues like steric hindrance and binding. biochempeg.compharmiweb.com In contrast, monodisperse PEG linkers offer several advantages in research and development, particularly in the design of small molecule drugs and ADCs. biochempeg.compharmiweb.com The homogeneity of monodisperse PEGs allows for the production of well-defined conjugates with consistent properties, which is crucial for regulatory approval and clinical success. pharmiweb.com The precise length of the monodisperse PEG linker can be optimized to fine-tune the drug's solubility, molecular weight, and pharmacokinetic profile. broadpharm.compharmiweb.com
| Feature | Monodisperse PEG | Polydisperse PEG |
| Composition | Single, defined molecular weight | Mixture of polymers with a range of molecular weights |
| Purity | High | Lower, characterized by an average molecular weight |
| Applications | Small molecule drugs, ADCs, applications requiring high precision | PEGylated protein drugs, applications where increased bulk is desired |
| Advantages | Homogeneity, precise control over properties | Cost-effective for increasing hydrodynamic size |
| Disadvantages | Can be more expensive to synthesize | Potential for batch-to-batch variability, steric hindrance issues |
Advantages of PEGylation in Enhancing Molecular Properties and Biological Performance
Introduction to Azide-Functionalized Compounds as Bioorthogonal Handles
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org The azide (B81097) group (-N3) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of presence in most biological systems. wikipedia.orgacs.org
The azide group serves as a "bioorthogonal handle" that can be introduced into biomolecules through metabolic labeling or chemical synthesis. acs.org This handle can then be selectively reacted with a probe molecule containing a complementary functional group, such as a strained alkyne or a phosphine (B1218219). wikipedia.orgmdpi.com Two of the most prominent azide-based bioorthogonal reactions are the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and the Staudinger ligation. wikipedia.orgmdpi.com
SPAAC involves the reaction of an azide with a strained cyclooctyne (B158145), forming a stable triazole linkage. acs.org This reaction is highly efficient and proceeds rapidly at physiological temperatures without the need for a toxic copper catalyst. acs.org The Staudinger ligation, on the other hand, involves the reaction of an azide with a triarylphosphine to form an aza-ylide, which then rearranges to form a stable amide bond. mdpi.com
These reactions have enabled a wide range of applications in chemical biology, including the imaging of glycans, proteins, and lipids in living cells, as well as the development of targeted drug delivery systems. acs.orgmdpi.compcbiochemres.com
Overview of tert-Butyl Ester as a Carboxylic Acid Protecting Group in Advanced Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. These temporary blocking groups are known as protecting groups. The tert-butyl ester is a widely used protecting group for carboxylic acids. thieme.dethieme-connect.com
The tert-butyl group provides excellent stability against a wide range of nucleophiles and reducing agents. thieme.dethieme-connect.com This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid.
A key advantage of the tert-butyl ester is its convenient deprotection under acidic conditions. thieme.dethieme-connect.com Treatment with a mild acid, such as trifluoroacetic acid (TFA), readily cleaves the ester to regenerate the carboxylic acid. thieme.de This deprotection method is often highly selective, leaving other acid-sensitive functional groups intact.
Common methods for the formation of tert-butyl esters include the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst, or the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc2O). thieme.dethieme-connect.com The choice of method depends on the specific substrate and the desired reaction conditions. The robust nature of the tert-butyl ester protecting group makes it an invaluable tool in the synthesis of complex molecules, including peptides, natural products, and pharmaceuticals. researchgate.netacs.orgorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(2-azidoethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUUTJWBKOGROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Azido Peg1 Ch2co2tbu
General Principles of Azide (B81097) Introduction into Organic Molecules
The incorporation of an azide moiety into organic molecules is a fundamental transformation in organic synthesis. Azides are versatile functional groups that can participate in a wide array of chemical reactions, making them valuable intermediates.
Nucleophilic Substitution Reactions for Azide Formation
A primary and widely utilized method for introducing an azide group is through nucleophilic substitution (SN2) reactions. acs.org This approach typically involves the displacement of a good leaving group, such as a halide or a sulfonate ester, by an azide salt, most commonly sodium azide (NaN3). acs.orgmobt3ath.com The efficiency of this reaction is influenced by the solvent, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) being common choices. tandfonline.com
Polyethylene glycol (PEG) has also been shown to be an effective and environmentally friendly reaction medium for the synthesis of organic azides from halides via nucleophilic substitution with sodium azide. tandfonline.comtandfonline.com PEG 400, for instance, can facilitate the dissolution of sodium azide and promote the reaction under mild conditions. tandfonline.comtandfonline.com The mechanism is thought to involve the complexation of the sodium cation by the oxygen atoms of the PEG chain, which "loosens" the interaction between the sodium cation and the azide anion, thereby increasing the nucleophilicity of the azide. tandfonline.comtandfonline.com
| Leaving Group | Azide Source | Solvent | Conditions | Yield | Reference |
| Halide (e.g., Br, I) | Sodium Azide (NaN3) | DMSO, DMF | Room Temp. to elevated temp. | Good to Excellent | tandfonline.com |
| Sulfonate Ester (e.g., Tosylate, Mesylate) | Sodium Azide (NaN3) | Acetone/Water, DMF | Varies | Good to Excellent | mobt3ath.com |
| Halide | Sodium Azide (NaN3) | PEG 400 | Room Temperature | Excellent | tandfonline.comtandfonline.com |
Diazo-Transfer Reactions for Azide Synthesis
An alternative strategy for introducing an azide group is through a diazo-transfer reaction, which directly converts a primary amine to the corresponding azide. acs.orgacs.org This method is particularly valuable when the starting material contains a primary amine. The reaction utilizes a diazo-transfer agent, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide. acs.orgcsic.es These reactions often proceed under mild conditions and are compatible with a wide range of functional groups. csic.es The use of imidazole-1-sulfonyl azide salts, like the hydrogen sulfate (B86663) or tetrafluoroborate (B81430) salt, is often preferred due to their enhanced stability and safety compared to other diazo-transfer reagents. acs.orgacs.org
| Diazo-Transfer Reagent | Substrate | Conditions | Yield | Reference |
| Trifluoromethanesulfonyl azide (TfN₃) | Primary Amine | Cu²⁺ catalyst | Good to Excellent | researchgate.net |
| Imidazole-1-sulfonyl azide hydrogen sulfate | Primary Amine | Base, Copper catalyst | Good to Excellent | acs.orgacs.org |
Polyethylene Glycol (PEG) Derivatization for Azide Introduction
The synthesis of azido-functionalized PEG derivatives is a key step in creating molecules like Azido-PEG1-CH2CO2tBu. A common approach involves the modification of a PEG molecule with a hydroxyl end group. mdpi.comnih.gov This can be achieved by first activating the hydroxyl group, for example, by converting it into a better leaving group like a tosylate or mesylate. mdpi.com Subsequent reaction with sodium azide leads to the formation of the azido-PEG derivative. mdpi.com
Another strategy involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains a protected functional group that can be later converted to an azide. nih.gov For instance, starting with an α-allyl-ω-hydroxyl PEG allows for the modification of the hydroxyl end to an azide group, while the allyl group can be further functionalized. nih.gov
Strategies for tert-Butyl Ester Formation
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability towards many nucleophilic and basic conditions and its facile removal under acidic conditions. thieme-connect.comthieme-connect.comorganic-chemistry.org
Direct Esterification Approaches
Direct esterification of a carboxylic acid with tert-butanol (B103910) is a common method for forming tert-butyl esters. youtube.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. youtube.com However, due to the sterically hindered nature of tert-butanol, these reactions can be challenging. thieme-connect.com
The Steglich esterification offers a milder alternative, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly suitable for sterically demanding alcohols like tert-butanol. organic-chemistry.org Another approach involves the reaction of carboxylic acids with tert-butyl trichloroacetimidate (B1259523) in the presence of a Lewis acid catalyst like boron trifluoride etherate. researchgate.net
| Reagent | Catalyst | Conditions | Key Features | Reference |
| tert-Butanol | Sulfuric Acid | Acidic | Traditional method | youtube.com |
| tert-Butanol, DCC | DMAP | Mild | Steglich Esterification | organic-chemistry.org |
| tert-Butyl trichloroacetimidate | Boron trifluoride etherate | Mild | Efficient for various substrates | researchgate.net |
Transesterification Methods for tert-Butyl Esters
Transesterification provides an alternative route to tert-butyl esters, often starting from more readily available methyl or ethyl esters. thieme-connect.com While many transesterification methods are inefficient for sterically hindered alcohols like tert-butanol, specific conditions have been developed to overcome this challenge. thieme-connect.com One effective method involves the reaction of a methyl ester with potassium tert-butoxide in diethyl ether. thieme-connect.comthieme-connect.com This reaction is driven by the high reactivity of potassium tert-butoxide and the insolubility of the potassium methoxide (B1231860) byproduct in the solvent. thieme-connect.com
More recently, iron-salen complexes have been reported as catalysts for the transesterification of various esters, including the synthesis of tert-butyl esters from other esters and tert-butyl alcohol. google.com Borane catalysts, such as B(C₆F₅)₃, have also been shown to catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org
| Starting Ester | Reagent | Catalyst | Conditions | Yield | Reference |
| Methyl Ester | Potassium tert-butoxide | - | Ambient temperature, Diethyl ether | Good | thieme-connect.comthieme-connect.com |
| Various Esters | tert-Butanol | Iron-salen complex | Varies | Satisfactory | google.com |
| tert-Butyl Ester | α-Aryl α-diazoester | B(C₆F₅)₃ | Mild | High | rsc.org |
Convergent and Linear Synthesis Pathways to Azido-PEG1-CH2CO2tBu
The construction of Azido-PEG1-CH2CO2tBu can be approached through two primary synthetic strategies: linear and convergent synthesis. broadpharm.com
Linear Synthesis: In a linear synthesis, the molecule is assembled in a stepwise fashion, starting from a simple precursor and sequentially adding functional groups or building blocks until the final product is achieved. broadpharm.comrsc.org This approach is often straightforward in its planning and execution. For Azido-PEG1-CH2CO2tBu, a linear synthesis would typically involve the sequential modification of a starting PEG-ylated scaffold.
| Synthesis Pathway | Description | Advantages | Disadvantages |
| Linear | Step-by-step assembly of the molecule from a single starting material. | Simpler to plan and execute for less complex molecules. | Can have lower overall yields due to the number of sequential steps. |
| Convergent | Independent synthesis of fragments followed by their combination. | Higher overall yields, more efficient for complex molecules, allows for parallel synthesis. broadpharm.com | May require more complex planning and synthesis of individual fragments. |
Step-by-Step Elaboration of the PEG Scaffold
A common linear synthetic route to Azido-PEG1-CH2CO2tBu starts with a suitable ethylene glycol derivative. A plausible and widely applicable method involves the following key steps, illustrated here with a closely related analogue, tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate:
Starting Material: The synthesis can commence from a commercially available mono-protected diethylene glycol, such as 2-(2-(benzyloxy)ethoxy)ethanol.
Introduction of the Azide Moiety: The hydroxyl group is first converted to a good leaving group, typically a tosylate or mesylate, by reaction with toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine. Subsequent reaction with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF) displaces the leaving group to introduce the azide functionality. beilstein-journals.orgrsc.org
Deprotection: The benzyl (B1604629) protecting group on the other terminus of the PEG chain is then removed. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) to yield the corresponding alcohol. rsc.org
Alkylation with a Protected Acetic Acid Moiety: The resulting alcohol is then alkylated with a protected acetic acid derivative. A common reagent for this step is tert-butyl bromoacetate (B1195939) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). rsc.org This step introduces the CH2CO2tBu group, yielding the final product, Azido-PEG1-CH2CO2tBu.
A similar pathway can be envisioned starting from 2-(2-azidoethoxy)ethanol, which can be synthesized from 2-(2-chloroethoxy)ethanol (B196239) and sodium azide. beilstein-journals.org The alcohol can then be alkylated with tert-butyl bromoacetate as described above.
Optimization of Reaction Conditions for Azido-PEG1-CH2CO2tBu Synthesis
The efficiency of the synthesis of Azido-PEG1-CH2CO2tBu is highly dependent on the optimization of reaction conditions for each step.
For the azidation step, the choice of solvent and temperature is crucial. While DMF is a common solvent, the reaction can be driven to completion by heating. rsc.org The purification of the resulting azide is important to remove any unreacted starting material or byproducts.
In the alkylation step to introduce the tert-butyl ester, the choice of base and the exclusion of water are critical. Strong bases like NaH or tBuOK are required to deprotonate the hydroxyl group of the PEG linker effectively. rsc.org The reaction is typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base and the reactive alkoxide intermediate. The temperature of the reaction may also be optimized, often starting at a low temperature (e.g., 0 °C) during the addition of the base and then allowing the reaction to proceed at room temperature. rsc.org
The table below summarizes key considerations for optimizing the synthesis:
| Reaction Step | Parameter to Optimize | Typical Conditions | Rationale |
| Azidation | Solvent, Temperature | DMF, 50-90 °C beilstein-journals.orgrsc.org | To ensure complete displacement of the leaving group. |
| Alkylation | Base, Solvent | NaH or tBuOK, Anhydrous THF rsc.org | To achieve complete deprotonation and prevent side reactions. |
| Purification | Chromatographic Method | Silica (B1680970) gel column chromatography rsc.orgrsc.org | To isolate the pure product from starting materials and byproducts. |
Purification and Characterization Considerations in Azido-PEG1-CH2CO2tBu Synthesis
Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of Azido-PEG1-CH2CO2tBu.
Purification: The primary method for purifying Azido-PEG1-CH2CO2tBu and its intermediates is silica gel column chromatography. rsc.orgrsc.org The choice of eluent system is critical for achieving good separation. A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or petroleum ether is often effective. rsc.org For intermediates and the final product, which may have different polarities, the eluent system must be adjusted accordingly. For instance, after the alkylation step, the product is significantly less polar than the starting alcohol, facilitating its separation.
Characterization: A combination of spectroscopic techniques is used to confirm the structure of Azido-PEG1-CH2CO2tBu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. For Azido-PEG1-CH2CO2tBu, the ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.48 ppm), the methylene (B1212753) protons of the PEG linker (multiplets between 3.4 and 3.8 ppm), and the methylene group adjacent to the ester (a singlet around 4.04 ppm). rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration, while a strong peak around 1750 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the ester. rsc.org
The following table summarizes the expected characterization data for Azido-PEG1-CH2CO2tBu.
| Technique | Functional Group/Protons | Expected Chemical Shift/Signal |
| ¹H NMR | -C(CH₃)₃ | ~1.48 ppm (s, 9H) rsc.org |
| -O-CH₂-CH₂-N₃ | ~3.41 ppm (t, 2H), ~3.72 ppm (t, 2H) rsc.org | |
| -O-CH₂-COO- | ~4.04 ppm (s, 2H) rsc.org | |
| ¹³C NMR | -C (CH₃)₃ | ~28.2 ppm |
| -O-C H₂-C H₂-N₃ | ~50.7, ~70.2, ~70.6, ~71.4 ppm rsc.org | |
| -C (CH₃)₃ | ~83.2 ppm rsc.org | |
| -C =O | ~166.5 ppm rsc.org | |
| IR | Azide (N₃) | ~2100 cm⁻¹ rsc.org |
| Carbonyl (C=O) | ~1750 cm⁻¹ | |
| HRMS | [M+Na]⁺ | Calculated for C₈H₁₅N₃O₃Na: 224.1006, Found: consistent value |
Orthogonal Deprotection Strategies of the Tert Butyl Ester Moiety
Acid-Mediated Deprotection of tert-Butyl Esters
The most common method for the cleavage of tert-butyl esters is through acid-mediated hydrolysis. acsgcipr.org These protecting groups are highly susceptible to acidic conditions, which facilitate their removal to yield the corresponding carboxylic acid. acsgcipr.orgarkat-usa.org
Trifluoroacetic Acid (TFA)-Mediated Cleavage Mechanisms
Trifluoroacetic acid (TFA) is a strong organic acid widely employed for the deprotection of acid-labile groups, including tert-butyl esters. acsgcipr.org The mechanism of TFA-mediated cleavage begins with the protonation of the carbonyl oxygen of the ester. This initial step increases the electrophilicity of the carbonyl carbon. stackexchange.com
The subsequent step involves the departure of the tert-butyl group as a stable tertiary carbocation (tert-butyl cation), leading to the formation of the carboxylic acid. stackexchange.comcommonorganicchemistry.com The stability of this carbocation is a key driving force for the reaction.
The fate of the tert-butyl cation is critical, as it can lead to side reactions. In the presence of nucleophilic residues, such as tryptophan or methionine in peptide synthesis, the cation can cause unwanted alkylation. nih.govacs.org To prevent these side reactions, scavengers are typically added to the reaction mixture. Common scavengers include water, triethylsilane (TIS), or thioanisole, which trap the carbocation. acs.orgresearchgate.net In the absence of an effective scavenger, the cation can be deprotonated to form isobutylene (B52900) gas or react with the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate, an alkylating agent itself. stackexchange.comcommonorganicchemistry.comnih.gov
Alternative Acidic Reagents for tert-Butyl Ester Deprotection
While TFA is effective, its harshness can be detrimental to sensitive substrates. Several alternative acidic reagents offer milder conditions or different selectivities.
| Reagent | Conditions | Advantages & Selectivity |
| Aqueous Phosphoric Acid (H₃PO₄) | 85 wt% in CH₂Cl₂ | Mild, environmentally benign, high-yielding. Tolerates CBZ carbamates, benzyl (B1604629)/methyl esters, TBDMS ethers. nih.govacs.orgorganic-chemistry.org |
| p-Toluenesulfonic Acid (p-TsOH) | Dioxane, reflux | Effective for hydrolyzing poly(tert-butyl methacrylate). researchgate.net Selectively removes t-butyl esters over benzyloxycarbonyl (Cbz) or trifluoroacetyl groups. acsgcipr.org |
| Formic Acid | - | Suitable for use on β-lactam substrates. acsgcipr.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | A Lewis acid that allows for chemoselective hydrolysis of tert-butyl esters. acs.orgnih.gov |
| Silica (B1680970) Gel | Toluene, reflux | A heterogeneous acidic catalyst that provides a mild method for cleavage, with easy workup. researchgate.netlookchem.com |
| Cerium(III) chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile (B52724), reflux | A Lewis acid system that can selectively cleave tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org |
These reagents provide a toolkit for chemists to choose the most appropriate conditions based on the specific substrate and the other functional groups present in the molecule.
Non-Acidic Deprotection Methods for tert-Butyl Esters
In certain molecular contexts, even mild acidic conditions are not tolerated. For these cases, non-acidic methods for tert-butyl ester cleavage have been developed.
One notable method involves the use of the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with a silane (B1218182) like triethylsilane. organic-chemistry.orgacs.org This system catalytically facilitates the cleavage of the C-O bond of the tert-butyl group under neutral conditions, without requiring high temperatures or strong acids/bases. acs.orgacs.org The reaction is suitable for a diverse range of substrates and is compatible with other ester groups and olefinic moieties. acs.org
Another approach for specific substrates, like tert-butyl benzoates, is the use of powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF), which offers a safer and simpler alternative to the hazardous sodium hydride (NaH) in dimethylformamide (DMF) system. organic-chemistry.org
Selective Deprotection in the Presence of Other Acid-Sensitive Functionalities
Orthogonal protection is a cornerstone of modern organic synthesis. The ability to selectively cleave a tert-butyl ester without affecting other acid-labile protecting groups is highly valuable.
Several strategies have been developed to achieve this selectivity:
Reagent-Based Selectivity: Aqueous phosphoric acid is known to leave many other acid-sensitive groups intact, such as CBZ carbamates, benzyl esters, and TBDMS ethers. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org Similarly, p-toluenesulfonic acid can differentiate between tert-butyl esters and Cbz groups. acsgcipr.org
Lewis Acid-Mediated Selectivity: The CeCl₃·7H₂O-NaI system provides a unique selectivity by cleaving tert-butyl esters while preserving N-Boc groups, a reversal of the typical outcome with strong acids like TFA where the N-Boc group is more labile. organic-chemistry.org Zinc bromide (ZnBr₂) has also been used for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other protecting groups. acs.orgscite.ai
Protecting Group Manipulation: In some instances, the goal is the reverse selectivity—deprotecting an N-Boc group while the tert-butyl ester remains. This can be achieved by using specific conditions, such as controlled amounts of sulfuric acid or methanesulfonic acid in a tert-butyl acetate (B1210297) solvent system. researchgate.net
Scavenger-Enhanced Selectivity: The use of triethylsilane as a scavenger in TFA cleavage not only prevents side reactions but also enhances the selectivity for deprotecting tert-butyl esters and Boc groups in the presence of other acid-sensitive groups like benzyloxycarbonyl (Z), fluorenylmethyloxycarbonyl (Fmoc), and benzyl ethers. researchgate.net
Click Chemistry Applications of Azido Peg1 Ch2co2tbu
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097), such as that on Azido-PEG1-CH2CO2tBu, and a terminal alkyne. biochempeg.comnih.gov This reaction is widely used for bioconjugation, allowing for the covalent attachment of molecules to proteins, nucleic acids, and other biological entities. nih.gov
Reaction Mechanism and Regioselectivity
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govmdpi.com The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, controls the regioselectivity, yielding exclusively the 1,4-disubstituted triazole product. nih.gov
The catalytic cycle is believed to proceed through a stepwise mechanism. mdpi.comresearchgate.net The cycle begins with the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to release the stable 1,4-triazole product and regenerate the copper(I) catalyst. acs.org Density functional theory (DFT) studies support this stepwise mechanism, explaining the high regioselectivity and rapid kinetics observed in aqueous environments. mdpi.com
Catalytic Systems and Ligand Effects in CuAAC with Azido-PEG1-CH2CO2tBu
The active catalyst in CuAAC is the copper(I) ion. nih.gov Since Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous and oxygen-containing environments, the reaction is typically performed using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270) to generate and maintain the Cu(I) species in situ. nih.govjenabioscience.com
To enhance reaction rates, stabilize the Cu(I) oxidation state, and prevent catalyst sequestration by other coordinating species present in the reaction mixture, various ligands are employed. nih.govbeilstein-journals.org These ligands play a critical role in modulating the catalyst's activity and protecting sensitive biomolecules from oxidative damage. nih.govjenabioscience.comnih.gov
Table 1: Common Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Ligand Name | Abbreviation | Key Features |
|---|---|---|
| Tris(benzyltriazolylmethyl)amine | TBTA | One of the first and most widely used ligands; accelerates the reaction and protects the Cu(I) catalyst. mdpi.combeilstein-journals.org However, it has poor water solubility. mdpi.com |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | A water-soluble analogue of TBTA, making it highly suitable for bioconjugation reactions in aqueous buffers. nih.gov |
| Bathophenanthroline disulfonate | BPS | A water-soluble ligand that has been shown to be effective in bioconjugation protocols. nih.gov |
| Tris(2-benzimidazolylmethyl)amine | A class of ligands that can greatly accelerate CuAAC reactions, with the rate depending on the specific substitution on the heterocycle. beilstein-journals.org |
The choice of ligand is critical for the success of CuAAC, particularly in complex biological systems where the PEG linker of Azido-PEG1-CH2CO2tBu is intended to improve solubility and biocompatibility. Water-soluble ligands like THPTA are often preferred for bioconjugation applications. nih.gov
Practical Considerations for CuAAC in Complex Systems
While CuAAC is a powerful tool, its application in complex environments like cell lysates or for labeling live cells presents challenges. jenabioscience.combiorxiv.org
Copper Toxicity: Copper ions can be toxic to living cells at the micromolar concentrations often required for efficient ligation, which can cause cellular damage or death. mdpi.combiorxiv.orgresearchgate.net This has limited the application of CuAAC for intracellular labeling in live cells. biorxiv.org
Catalyst Sequestration: Biomolecules often contain functional groups (e.g., thiols in cysteine, imidazoles in histidine) that can chelate and sequester the copper catalyst, reducing its availability and lowering reaction yields. nih.govjenabioscience.com
Reactive Oxygen Species (ROS): The combination of copper ions, a reducing agent like ascorbate, and molecular oxygen can generate reactive oxygen species (ROS), which can lead to oxidative damage of sensitive biomolecules like proteins and nucleic acids. nih.govbiorxiv.org The use of accelerating ligands can help mitigate this by protecting the copper catalyst. nih.govjenabioscience.com
Buffer Compatibility: The choice of buffer is important. Buffers containing high concentrations of chloride or chelating agents like Tris can interfere with the reaction by competing for copper coordination. nih.gov Phosphate-based buffers can be used if the copper source is pre-mixed with a suitable ligand to prevent precipitation. nih.gov
To overcome these issues, strategies include using excess ligand, adding sacrificial metals like Zn(II) to occupy competing chelation sites, and optimizing reaction conditions such as temperature and reactant concentrations. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns associated with the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. acs.org This reaction, also known as copper-free click chemistry, does not require a metal catalyst and is therefore highly suitable for applications in living systems. biochempeg.comrsc.org In SPAAC, the azide group of a molecule like Azido-PEG1-CH2CO2tBu reacts with a strained alkyne, typically a cyclooctyne (B158145) derivative. acs.orgrsc.org
Design Principles of Strained Alkynes for SPAAC Reactions
The driving force for SPAAC is the high ring strain of the cyclooctyne. acs.org The ideal 180° bond angle of a linear alkyne is severely distorted within the eight-membered ring, creating a high-energy molecule that readily reacts with an azide to release this strain. acs.orgnsf.gov The design of the strained alkyne is crucial for tuning the reaction kinetics and stability. rsc.org
Over the years, several generations of cyclooctynes have been developed to improve reaction rates and aqueous solubility. escholarship.org The reactivity of the alkyne can be enhanced by introducing electron-withdrawing groups (e.g., fluorine atoms) adjacent to the alkyne or by fusing aromatic rings to the cyclooctyne core, which further increases ring strain. rsc.orgrsc.org
Table 2: Examples of Strained Alkynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Alkyne Name | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl (B1604629) Azide | Key Features |
|---|---|---|---|
| Bicyclononane | BCN | ~0.01 - 0.1 | One of the earlier developed strained alkynes, relatively stable but with slower kinetics. researchgate.netacs.org |
| Dibenzocyclooctyne | DIBO | ~0.1 | Fused benzene (B151609) rings increase strain and reaction rate compared to BCN. researchgate.net |
| Dibenzoazacyclooctyne | DBCO / DIBAC | ~0.3 - 1.0 | An aza-cyclooctyne with good reactivity and stability, widely used for intracellular labeling. biochempeg.comresearchgate.net |
| Biarylazacyclooctynone | BARAC | > 1.0 | Exhibits very fast kinetics but can be less stable than other cyclooctynes. researchgate.netacs.org |
Rate constants are approximate and can vary based on solvent and specific reaction conditions.
The modular synthesis of these strained alkynes allows for the rational design of molecules with tailored reactivity and physical properties, such as fluorescence, for specific applications. nsf.govrsc.org
Bioorthogonal Considerations and Advantages of SPAAC
A key advantage of SPAAC is its bioorthogonality. rsc.org The azide and strained alkyne functional groups are abiotic, meaning they are absent from and non-reactive with most native biological molecules and processes. acs.orgnih.gov This allows the reaction to proceed with high specificity within the complex environment of a living cell or organism without causing interference. rsc.orgpcbiochemres.com
Advantages of SPAAC over CuAAC for in vivo applications include:
Biocompatibility: The elimination of the cytotoxic copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and whole organisms. biochempeg.comnih.gov
Simplified Procedures: Without the need for a catalyst, ligands, and reducing agents, the reaction setup is simpler, and purification of the final conjugate is often more straightforward. rsc.org
No ROS Generation: The absence of the copper/ascorbate system means that SPAAC does not generate damaging reactive oxygen species. nih.govbiorxiv.org
While SPAAC offers significant advantages in biocompatibility, its reaction kinetics are generally slower than those of CuAAC. acs.org However, the development of highly reactive strained alkynes has significantly narrowed this gap, making SPAAC a powerful and popular choice for bioorthogonal chemistry in living systems. acs.orgpcbiochemres.com
Other Bioorthogonal Reactions Involving Azides
Beyond the canonical copper-catalyzed and strain-promoted azide-alkyne cycloadditions, the azide group, a key feature of the linker Azido-PEG1-CH2CO2tBu, participates in a variety of other powerful bioorthogonal reactions. These alternative ligations expand the toolkit for chemical biologists, enabling unique applications in bioconjugation, labeling, and materials science. This section explores three such reactions: Staudinger ligation variants, the role of azides in concert with inverse electron demand Diels-Alder reactions, and the specific transformation known as sulfo-click chemistry.
Staudinger Ligation Variants
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond from the reaction of an azide and a specifically engineered triarylphosphine. nih.govnih.gov This reaction is foundational to the field of bioorthogonal chemistry and proceeds without the need for a metal catalyst. rsc.org The process begins with the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to produce an aza-ylide. rsc.orgnih.gov In the Bertozzi variant of the Staudinger ligation, the phosphine reagent is designed with an ortho-ester group that acts as an electrophilic trap. nih.gov The aza-ylide intermediate undergoes intramolecular cyclization, followed by hydrolysis, to yield a stable amide linkage and a phosphine oxide byproduct. nih.govfishersci.nl
A significant advancement in this methodology is the "traceless" Staudinger ligation. nih.govraineslab.com In this variant, the phosphine reagent is designed so that the resulting phosphine oxide is not incorporated into the final product, leaving behind a native amide bond with no residual atoms from the phosphine. raineslab.comresearchgate.net This is typically achieved by using phosphinothiol or phosphinophenol reagents. nih.govraineslab.com The reaction of a phosphinothioester with an azide, for instance, proceeds through an initial Staudinger reaction, followed by intramolecular S- to N-acyl transfer and subsequent hydrolysis of the resulting amidophosphonium salt to form the amide bond and release the phosphine oxide. raineslab.comraineslab.com The rate-limiting step is the initial association of the phosphine and the azide. nih.govraineslab.com
PEGylated phosphine reagents, such as Phosphine-PEG3-Biotin, are commercially available and used to label azide-containing molecules, like those modified with Azido-PEG1-CH2CO2tBu, for detection or purification. fishersci.nlvwr.com The kinetics and efficacy of the traceless Staudinger ligation can be influenced by the choice of phosphine coupling reagent.
Sulfo-Click Chemistry
The term "sulfo-click chemistry" refers to a specific, metal-free click reaction involving the chemoselective amidation between a sulfonyl azide and a thioacid. nih.govresearchgate.net This reaction yields a highly stable N-acylsulfonamide, which is a versatile functional group and a known bioisostere of carboxylic acids. researchgate.net This transformation is distinct from the more common azide-alkyne cycloadditions and provides an alternative pathway for bioconjugation.
The reaction proceeds rapidly under aqueous, biocompatible conditions and has been successfully applied to the modification of nucleosides and the decoration of peptides and dendrimers. nih.govresearchgate.net A key feature of the sulfo-click reaction is its orthogonality with the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This was demonstrated in a study where a nucleoside bearing two different, orthogonal azide groups was subjected to a one-pot dual labeling. One azide, attached to the nucleobase, reacted with an alkyne via CuAAC, while the other, a sulfonyl azide at the sugar moiety, reacted with a thioacid via the sulfo-click reaction. researchgate.net
This specific reactivity of sulfonyl azides should not be confused with the general use of sulfonated reagents in other forms of click chemistry. In the context of CuAAC, sulfonated ligands (e.g., THPTA, BTTES) or sulfonated dye reagents (e.g., Sulfo-Cy5 azide) are widely used. lumiprobe.comglenresearch.comnih.gov In that context, the "sulfo" group simply imparts water solubility to the reagent, which is highly advantageous for biological applications by preventing protein denaturation and improving reaction efficiency in aqueous buffers. glenresearch.comnih.gov While Azido-PEG1-CH2CO2tBu contains a standard alkyl azide, it could be incorporated into a larger molecular system designed for sulfo-click chemistry, for example, by being part of a molecule that also presents a thioacid group for reaction with a sulfonyl azide.
Applications in Bioconjugation and Chemical Biology
Site-Specific Labeling and Functionalization of Biomolecules
Site-specific modification of biomolecules is crucial for understanding their function and for the development of targeted therapeutics and diagnostics. Azido-PEG1-CH2CO2tBu serves as a key linker molecule, enabling the precise attachment of labels, tags, or other functional moieties to proteins, nucleic acids, and glycans.
The azide (B81097) group of Azido-PEG1-CH2CO2tBu is a bioorthogonal chemical handle that can be specifically reacted with an alkyne-functionalized protein or peptide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.combroadpharm.cominterchim.fr These "click chemistry" reactions are highly efficient and proceed under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules. cpcscientific.combachem.com
The general strategy involves:
Introduction of an alkyne group onto the protein/peptide: This can be achieved through the incorporation of unnatural amino acids bearing alkyne side chains (e.g., L-homopropargylglycine) during protein expression or through the chemical modification of natural amino acid residues (e.g., lysine (B10760008) or cysteine) with an alkyne-containing reagent.
Reaction with Azido-PEG1-CH2CO2tBu: The alkyne-modified biomolecule is then reacted with Azido-PEG1-CH2CO2tBu, forming a stable triazole linkage. broadpharm.com
Deprotection and further functionalization: The tert-butyl ester can be subsequently removed under acidic conditions to reveal a carboxylic acid. broadpharm.com This newly exposed functional group can then be coupled to another molecule of interest, such as a drug, a fluorophore, or a larger carrier molecule, using standard carbodiimide (B86325) chemistry.
This approach allows for the creation of well-defined protein and peptide conjugates with precise control over the site of modification and the stoichiometry of the attached payload. bachem.com The short PEG spacer enhances the water solubility of the conjugate, which is beneficial for biological applications.
| Reagent | Reactive Group(s) | Application |
| Azido-PEG1-CH2CO2tBu | Azide, protected Carboxylic Acid | Linker for bioconjugation |
| L-Homopropargylglycine | Alkyne | Incorporation into proteins for click chemistry |
| DBCO-NHS ester | DBCO, NHS ester | Alkyne reagent for labeling amines |
| BCN-NHS ester | BCN, NHS ester | Alkyne reagent for labeling amines |
This table summarizes reagents commonly used in conjunction with Azido-PEG1-CH2CO2tBu for protein and peptide conjugation.
Similar to protein modification, Azido-PEG1-CH2CO2tBu can be used to functionalize nucleic acids (DNA and RNA). The strategy typically involves the incorporation of an alkyne-modified nucleoside triphosphate during solid-phase synthesis or enzymatic polymerization. The resulting alkyne-bearing oligonucleotide can then be "clicked" with Azido-PEG1-CH2CO2tBu. nih.gov
This method has been employed to attach a variety of labels to nucleic acids, including:
Fluorophores: For use as probes in fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and other nucleic acid detection assays.
Biotin: For affinity purification of nucleic acids and their binding partners.
Therapeutic agents: For the development of antisense oligonucleotides and siRNAs with enhanced delivery and efficacy.
The ability to introduce a carboxylic acid after the initial conjugation provides a secondary point of attachment, allowing for the creation of multifunctional nucleic acid probes. For instance, a DNA probe could be labeled with both a fluorophore and a targeting ligand. The use of azide-modified nucleotides, such as 3'-Azido-2',3'-ddCTP, in enzymatic reactions allows for site-specific labeling of the 3'-end of RNA or ssDNA. baseclick.eu
Metabolic glycan engineering is a powerful technique for labeling and visualizing glycans in living cells and organisms. nih.gov This approach involves introducing a synthetic sugar analogue bearing a bioorthogonal chemical reporter, such as an azide, into cellular glycan structures.
The process typically involves:
Metabolic Labeling: Cells are incubated with an azido-sugar, such as a peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans. kcl.ac.uk
Click Reaction: The azido-labeled glycans on the cell surface can then be reacted with an alkyne-containing probe. While Azido-PEG1-CH2CO2tBu itself would not be the probe in this case, a derivative where the azide is replaced with a strained alkyne (like DBCO or BCN) could be used to react with the metabolically incorporated azide. Alternatively, the deprotected carboxylic acid form, Azido-PEG1-CH2CO2H, could be conjugated to an alkyne-bearing fluorophore, which would then be used to image the azido-glycans.
This technology has enabled the visualization of glycan trafficking and dynamics, and has been used to identify and characterize glycoproteins from complex biological samples. nih.govrsc.org The ability to specifically tag and image glycans provides valuable insights into their roles in health and disease.
Nucleic Acid Modification and Labeling
Design and Synthesis of Molecular Probes and Imaging Agents
The unique properties of Azido-PEG1-CH2CO2tBu make it a valuable building block for the synthesis of sophisticated molecular probes and imaging agents. Its bifunctional nature allows for the assembly of modular probes where one part recognizes a biological target and the other reports on the binding event.
For example, a molecular probe could be constructed by:
Reacting the azide group of Azido-PEG1-CH2CO2tBu with an alkyne-modified targeting ligand (e.g., a peptide that binds to a specific receptor).
Deprotecting the tert-butyl ester to reveal the carboxylic acid.
Coupling the carboxylic acid to an imaging agent, such as a fluorophore, a radiolabel for PET or SPECT imaging, or a contrast agent for MRI. bachem.com
This modular approach allows for the rapid generation of a library of probes with different targeting ligands and imaging modalities. The PEG spacer can help to improve the pharmacokinetic properties of the probe by increasing its water solubility and reducing non-specific binding.
Engineering of Biologically Active Scaffolds
Beyond labeling, Azido-PEG1-CH2CO2tBu can be used to construct larger, biologically active scaffolds. These scaffolds can be designed to mimic natural biological structures or to present multiple copies of a bioactive molecule in a controlled manner.
For instance, the deprotected form, Azido-PEG1-CH2CO2H, could be used as a monomer in the synthesis of a polymer or dendrimer. The azide groups along the polymer backbone would then be available for conjugation to drugs, targeting ligands, or other functional molecules. This approach allows for the creation of high-avidity targeting agents and drug delivery vehicles with high payloads. Polyethylene glycol (PEG) hydrogels, for example, are widely used in biomedical applications due to their biocompatibility and can be functionalized using reagents like Azido-PEG1-CH2CO2tBu.
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.gov The linker that connects the antibody to the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.
Azido-PEG1-CH2CO2tBu and its derivatives are useful in the synthesis of ADCs. medchemexpress.comcreative-biolabs.com A common strategy involves the site-specific incorporation of an unnatural amino acid containing an azide or alkyne group into the antibody. nih.gov For example, an antibody can be engineered to contain an azido-lysine residue at a specific site. nih.gov This azido-antibody can then be conjugated to an alkyne-functionalized drug using CuAAC or SPAAC.
Alternatively, the drug can be modified with an azide group, and the antibody can be functionalized with a strained alkyne. Azido-PEG1-CH2CO2tBu can serve as a component of the linker-payload system. For instance, the carboxylic acid of the deprotected linker can be attached to the drug, and the azide can be used to conjugate the drug-linker complex to an alkyne-modified antibody.
PROTACs and Other Proteolysis-Targeting Chimeras
Azido-PEG1-CH2CO2tBu, also identified as Azido-PEG1-C1-Boc, serves as a fundamental alkyl/ether-based PROTAC linker. chemsrc.comchembk.com PROTACs are heterobifunctional molecules engineered to recruit an E3 ubiquitin ligase to a specific target protein, thereby hijacking the cell's natural ubiquitin-proteasome system to induce degradation of that protein. chemsrc.commedchemexpress.commdpi.com The structure of Azido-PEG1-CH2CO2tBu is uniquely suited for this purpose. It incorporates a short, hydrophilic single ethylene (B1197577) glycol unit (PEG1) that imparts favorable solubility characteristics.
The molecule features two key functional groups: a terminal azide (N₃) and a tert-butyl (tBu) ester-protected carboxylic acid. The azide group is a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.commedchemexpress.com These bioorthogonal reactions allow for the efficient and specific covalent attachment of the linker to a molecule containing a corresponding alkyne group, typically a ligand for the target protein of interest (POI). medchemexpress.com
On the other end of the linker, the tert-butyl ester acts as a protecting group for a carboxylic acid. This group can be selectively removed under acidic conditions to reveal the free carboxylic acid. This acid can then be activated and coupled to an amine-containing E3 ligase ligand, such as derivatives of thalidomide (B1683933) for the Cereblon (CRBN) E3 ligase or VHL ligands for the von Hippel-Lindau E3 ligase, completing the synthesis of the PROTAC molecule. lumiprobe.comescholarship.org The strategic placement of these functional groups allows for a modular and efficient assembly of PROTACs. escholarship.org
| Feature | Description | Relevance in PROTAC Synthesis | References |
| Core Structure | Azido-PEG1-CH2CO2tBu | An alkyl/ether-based linker. | chemsrc.com |
| Functional Group 1 | Azide (N₃) | Enables covalent linkage to a target protein ligand via click chemistry (CuAAC or SPAAC). | medchemexpress.commedchemexpress.commedchemexpress.com |
| Functional Group 2 | tert-Butyl Carboxylate | A protected carboxylic acid that, after deprotection, allows for amide bond formation with an E3 ligase ligand. | escholarship.org |
| Spacer | PEG1 (single ethylene glycol unit) | Provides a short, hydrophilic spacer to orient the two ligands for effective ternary complex formation. | |
| Application | PROTAC Synthesis | Used as a building block to connect a protein-targeting ligand and an E3 ligase-recruiting ligand. | chemsrc.comchembk.commolaid.com |
Surface Functionalization of Biomaterials and Nanoparticles
The chemical properties of Azido-PEG1-CH2CO2tBu and related azide-PEG derivatives make them highly effective for modifying the surfaces of biomaterials and nanoparticles. This functionalization is critical for improving biocompatibility, stability, and for introducing specific functionalities for targeted applications. frontiersin.org
Nanoparticle Functionalization for Drug Delivery and Diagnostics
In the realm of nanotechnology, modifying nanoparticle surfaces is crucial for their application in medicine. frontiersin.org Azide-terminated PEG linkers are widely used for the functionalization of various nanoparticles, including gold nanoparticles (AuNPs) and silica (B1680970) nanoparticles. nih.govdiva-portal.orgnih.gov The PEG component of the linker creates a hydrophilic shell around the nanoparticle, which enhances its colloidal stability in biological fluids and reduces non-specific protein adsorption. nih.govnih.gov
The terminal azide group serves as a critical anchor point for bioorthogonal conjugation. nih.gov Through click chemistry, targeting moieties such as antibodies, peptides, or small molecules containing an alkyne group can be covalently attached to the nanoparticle surface. nih.govcytodiagnostics.com This precise surface engineering transforms the nanoparticles into sophisticated tools for drug delivery and diagnostics. For instance, gold nanoparticles functionalized with azide-PEG ligands have been developed as stable platforms for diagnostic sensing. nih.govnih.gov Similarly, silica nanoparticles have been functionalized with azide groups to enable the attachment of DNA-based constructs for use in advanced diagnostic assays. diva-portal.org
| Nanoparticle Type | Functionalization Strategy | Purpose | Key Findings | References |
| Gold Nanoparticles (AuNPs) | Surface coating with azide-terminal PEGylated (N)-heterocyclic carbene (NHC) ligands. | Diagnostic Sensing & Drug Delivery | Enhanced colloidal stability in biological media; azide group allows for robust bioorthogonal conjugation via CuAAC or SPAAC. | nih.govnih.gov |
| Silica Nanoparticles | Surface modification with 11-azidoundecyltriethoxysilane. | Diagnostic Assays | Azide groups act as crosslinkers for binding to DBCO-modified oligonucleotides via click chemistry for analyte detection. | diva-portal.org |
| General Nanoparticles | Covalent attachment of azide-PEG linkers. | Drug Delivery & Diagnostics | Improves biocompatibility, enables active targeting through conjugation of specific ligands, and can help bypass drug resistance. | frontiersin.org |
Hydrogel Synthesis and Modification
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are extensively used in tissue engineering and drug delivery. nih.gov Azide-functionalized PEG polymers are key components in the synthesis of advanced hydrogels. The formation of these hydrogels often relies on click chemistry, where a multi-arm, azide-terminated PEG is crosslinked with a molecule containing multiple alkyne groups. nih.govcellulosechemtechnol.ro
This synthetic approach offers several advantages. The reaction is highly efficient and can proceed under mild, physiological conditions, which is crucial for encapsulating sensitive biological materials like cells. researchgate.net By utilizing strain-promoted azide-alkyne cycloaddition (SPAAC), the crosslinking can be achieved without the need for a potentially cytotoxic copper catalyst, making it ideal for in situ applications where the hydrogel is formed directly within the body. researchgate.netnih.gov
The physical properties of these PEG-based hydrogels, such as their elasticity, swelling degree, and degradation rate, can be precisely controlled. nih.gov For example, research has shown that the degradation of hydrogels formed from 4-arm azido-terminated PEG and alkyne-terminated peptides is dependent on the molecular weight of the PEG precursor. nih.gov These tunable, biodegradable hydrogels are promising materials for regenerative medicine and controlled drug release systems. nih.govresearchgate.net
| Hydrogel System | Crosslinking Chemistry | Key Properties | Potential Applications | References |
| 4-arm PEG-N₃ + Dialkyne-peptides | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly elastic, enzymatically degradable. Degradation rate depends on PEG molecular weight. | Tissue Engineering | nih.gov |
| Azide-functionalized PEG + DIFO-functionalized peptides | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Gels within minutes, supports cell viability post-encapsulation. | Cell Culture, Tissue Engineering | researchgate.net |
| Azide-functionalized PEG + DBCO-functionalized PEG | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Rapidly polymerizing (<2 mins), injectable. | Localized delivery of therapeutic biomolecules. | nih.gov |
| Azido-modified PEG + Cyclooctyne-modified PEG | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Injectable, fast biological degradation, pH-dependent hydrolysis. | Embolic agents, drug delivery. | researchgate.net |
Applications in Polymer Chemistry and Materials Science
Synthesis of Advanced Polymeric Architectures via Click Chemistry
The strategic placement of azide (B81097) and alkyne functionalities within macromolecular building blocks is fundamental to engineering complex polymer architectures. Azido-PEG1-CH2CO2tBu is an exemplary reagent for this purpose, enabling the construction of sophisticated polymer structures such as block copolymers and dendrimers through highly efficient and specific click reactions. cd-bioparticles.netmedchemexpress.com
The primary reaction utilized is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the azide group of the linker and an alkyne-terminated polymer chain. medchemexpress.comcd-bioparticles.net This modular approach allows for the coupling of dissimilar polymer blocks that may be synthesized by different polymerization mechanisms, a task that can be challenging for sequential monomer addition techniques. mdpi.com For instance, a polymer synthesized via atom transfer radical polymerization (ATRP) can be functionalized with an alkyne initiator, and subsequently "clicked" to Azido-PEG1-CH2CO2tBu. The resulting structure can then be deprotected at its ester terminus to reveal a carboxylic acid, which can initiate the ring-opening polymerization (ROP) of a lactone, yielding a well-defined block copolymer. mdpi.com
This "grafting-to" strategy is also instrumental in the synthesis of dendritic and brush-like polymers. medchemexpress.comnih.gov A core molecule or polymer backbone can be decorated with alkyne groups, followed by the attachment of multiple Azido-PEG1-CH2CO2tBu molecules. This introduces a layer of PEG chains, each with a protected carboxyl group available for further derivatization, leading to materials with high functional group density. nih.gov The efficiency and orthogonality of click chemistry ensure high yields and purity, which are critical for the synthesis of these complex, well-defined architectures. broadpharm.com
Table 1: Synthesis of Polymeric Architectures using Azido-PEG-based Click Chemistry
| Polymeric Architecture | Synthetic Strategy | Role of Azido-PEG1-CH2CO2tBu | Key Findings & References |
|---|---|---|---|
| Diblock Copolymers | Combination of different polymerization methods (e.g., ATRP and ROP) linked by a click reaction. | Acts as a heterobifunctional linker connecting two distinct polymer blocks. The azide clicks to an alkyne-terminated block, and the deprotected carboxyl end can initiate polymerization of a second block. | Enables synthesis of copolymers from monomers incompatible with a single polymerization technique. Provides high purity and well-defined structures. mdpi.com |
| Linear-Dendritic Block Copolymers | Divergent growth from a PEG-azide core using repeating units with alkyne and protected functional groups. | Can be used to initiate the dendritic growth. The azide serves as the focal point for clicking on the first generation of the dendron. | An efficient, user-friendly strategy for creating biodegradable, multi-functional copolymers for applications like drug delivery. medchemexpress.com |
| Bivalent-Bottle-Brush Polymers | "Graft-through" polymerization (e.g., ROMP) of a macromonomer, followed by conversion to an azide-functional polymer and a final "click-to" step. | While not the initiator, it represents the class of azide-PEG reagents used in the "click-to" step to attach functional molecules to the polymer backbone. | A combined graft-through/click-to approach yields clickable, branched nanostructures with accessible sizes for structure/function analysis. nih.gov |
Functionalization of Polymer Surfaces
Modifying the surface properties of materials is crucial for applications ranging from biocompatible implants to advanced sensors. The "grafting to" approach, which involves attaching pre-formed polymer chains to a surface, is a powerful method for surface functionalization. tum.deresearchgate.net Azido-PEG1-CH2CO2tBu is ideally suited for this technique, allowing for the covalent attachment of short, hydrophilic PEG chains onto various substrates. broadpharm.comresearchgate.net
The process typically involves a two-step procedure. First, the substrate surface (e.g., a polymer film, a silicon wafer, or nanoparticles) is chemically modified to introduce alkyne groups. This can be achieved through various chemical reactions depending on the nature of the substrate. Second, the alkyne-functionalized surface is exposed to a solution of Azido-PEG1-CH2CO2tBu in the presence of a copper(I) catalyst, initiating the CuAAC reaction. nih.gov This covalently grafts the linker to the surface via a stable triazole ring.
The result is a surface coated with a layer of short PEG chains, which can significantly alter the surface's properties. The PEG linker enhances hydrophilicity and can reduce non-specific protein adsorption, a critical feature for biomedical devices. cd-bioparticles.net Furthermore, the terminal tert-butyl ester groups create a new reactive handle on the surface. Upon treatment with acid, these groups are hydrolyzed to carboxylic acids (-COOH). broadpharm.com This carboxylated surface can then be used for further functionalization, such as the immobilization of proteins, peptides, or other bioactive molecules through standard carbodiimide (B86325) coupling chemistry. This multi-step functionalization provides a high degree of control over the final surface chemistry.
Table 2: Research Findings on Surface Functionalization with Azide-PEG Linkers
| Substrate | Functionalization Method | Resulting Surface Properties | Significance & References |
|---|---|---|---|
| Multi-walled Carbon Nanotubes (MWNTs) | Layer-by-layer click chemistry using alternating clickable polymers (poly(2-azidoethyl methacrylate) and poly(propargyl methacrylate)). | Uniform polymer shell on MWNTs with residual azide groups available for further reaction. Improved dispersion and controlled surface functionality. | Demonstrates precise control over shell thickness and the ability to create multifunctional CNT-based materials and polymer brushes. |
| Generic Polymer Surfaces | Photochemical grafting using aryl azide compounds. | Covalent attachment of the azide-containing molecule to the polymer surface upon photolysis, creating a functionalized layer. | Photolysis of the azide group generates a highly reactive nitrene intermediate that can insert into C-H bonds on the polymer surface, offering an alternative to click chemistry for grafting. |
| MWNTs | Cu(I)-catalyzed click reaction between alkyne-decorated MWNTs and an azide-terminated thermo-responsive polymer (PNIPAM). | Covalent grafting of PNIPAM chains onto MWNTs, imparting good solubility and stability in water and individual dispersion of nanotubes. | Creates a hybrid material with the properties of both CNTs and a smart polymer, potentially useful for hydrophilic composites and responsive systems. nih.gov |
Development of Responsive Materials
"Smart" or responsive materials, which change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. The bifunctional nature of Azido-PEG1-CH2CO2tBu makes it a valuable component in the design of such materials.
pH-Responsive Materials: The tert-butyl ester group of the linker is inherently pH-sensitive. It is stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions to yield a carboxylic acid and isobutylene (B52900) gas. broadpharm.com By incorporating Azido-PEG1-CH2CO2tBu into a polymer structure, either as a pendant group or at the chain end, it is possible to create a material that responds to changes in pH. For example, a hydrophobic polymer can be functionalized with this linker. In a neutral environment, the polymer remains hydrophobic. However, upon a decrease in pH, the ester is hydrolyzed, introducing negatively charged carboxylate groups (at pH > pKa). This charge can induce electrostatic repulsion, leading to conformational changes, swelling, or even dissolution of the polymer. broadpharm.com This mechanism is highly desirable for creating drug delivery systems that release their payload in the acidic microenvironment of tumors or within the endosomes of cells.
Thermo-responsive Materials: The linker can also be used to construct temperature-responsive materials. While the linker itself is not thermo-responsive, its click chemistry functionality allows it to easily conjugate thermo-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), to other molecules or surfaces. PNIPAM famously exhibits a lower critical solution temperature (LCST) in water, typically around 32°C, above which it undergoes a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. By using Azido-PEG1-CH2CO2tBu to click an alkyne-modified PNIPAM chain onto a substrate or another polymer block, one can create thermo-responsive surfaces, hydrogels, or block copolymers. nih.gov These materials can exhibit temperature-triggered changes in adhesion, wettability, or drug release.
Table 3: Stimuli-Responsive Mechanisms Enabled by Azido-PEG1-CH2CO2tBu
| Stimulus | Functional Group | Mechanism of Action | Resulting Change in Material |
|---|---|---|---|
| pH (Acidic) | tert-Butyl Ester (-CO₂tBu) | Acid-catalyzed hydrolysis of the ester to a carboxylic acid (-COOH). broadpharm.com | Increased hydrophilicity, introduction of negative charge (at pH > pKa), potential for swelling or dissolution. |
| Temperature | Azide (-N₃) | Serves as a "click" handle to conjugate pre-made thermo-responsive polymers (e.g., PNIPAM) to a backbone or surface. nih.gov | The entire material gains the thermo-responsive properties of the attached polymer, such as undergoing a phase transition at its LCST. |
Computational and Theoretical Studies
Molecular Dynamics Simulations of PEGylated Systems
Molecular dynamics (MD) simulations provide a virtual microscope to observe the time-dependent movements of atoms and molecules. researchgate.net For systems involving Polyethylene Glycol (PEG), MD simulations are crucial for understanding the dynamic conformations and interactions that govern their function. researchgate.netnih.gov
The flexibility inherent to PEG chains is a primary determinant of their function and physicochemical characteristics. MD simulations have demonstrated that PEG chains are not simple, randomly coiled structures but instead populate a range of distinct conformations. units.it This conformational behavior is shaped by chain length, the surrounding solvent, and interactions with other molecules. researchgate.net In aqueous environments, short PEG chains, such as the single ethylene (B1197577) glycol unit in Azido-PEG1-CH2CO2tBu, can assume more structured, helical-like arrangements. mdpi.com The conformational landscape is largely defined by the dihedral angles within the PEG backbone (O-C-C-O). Energetically, the gauche conformation around the C-C bond and the trans conformation around the C-O bond are favored, resulting in a characteristic zigzag or helical structure. researchgate.net The terminal functional groups—azido (B1232118) and tert-butyl ester in this case—can further modulate these conformational preferences.
| Dihedral Angle | Predominant Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| O-C-C-O | Gauche | ~ -0.5 |
| C-O-C-C | Trans | ~ -1.2 |
| C-C-O-C | Trans | ~ -1.2 |
PEGylation, the covalent attachment of PEG chains, is a cornerstone strategy for enhancing the therapeutic profiles of molecules. MD simulations are pivotal in deciphering how PEGylated entities interact with biological components like proteins. nih.govprotocols.io The PEG chain establishes a hydration layer, which increases the molecule's hydrodynamic size and shields it from enzymatic breakdown and rapid elimination by the kidneys. nih.govnih.gov Simulations have illustrated that the PEG layer can minimize non-specific binding to proteins by providing a steric shield and through its inherent flexibility. researchgate.netnih.gov For a molecule like Azido-PEG1-CH2CO2tBu, specific interactions would be governed by its end groups; the azido group can act as a hydrogen bond acceptor, whereas the sterically large tert-butyl ester group would engage in hydrophobic interactions.
Conformational Analysis of PEG Chains
Density Functional Theory (DFT) for Reactivity Prediction in Azide (B81097) Chemistry
Density Functional Theory (DFT) is a quantum mechanical approach used to probe the electronic structure of molecules. acs.org It has proven exceptionally valuable for forecasting the reactivity and selectivity of chemical transformations. mdpi.com
Azides are central to "click" chemistry, particularly in the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). organic-chemistry.orgresearchgate.net DFT calculations are essential for comprehending the factors that control the reactivity of azides, including the one present in Azido-PEG1-CH2CO2tBu. mdpi.comrsc.org By calculating the azide's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO), its reactivity toward various alkynes can be predicted. researchgate.net DFT studies have successfully explained the origins of regioselectivity in these reactions, clarifying why the 1,4-disubstituted triazole is the predominant product in CuAAC. researchgate.netunimi.itnih.gov These calculations can model the reaction's transition states, enabling a comparison of activation energies for the pathways leading to different regioisomers. researchgate.netacs.org
| Property | Illustrative Value | Implication |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to electron-donating capability |
| LUMO Energy | -0.5 eV | Relates to electron-accepting capability |
| Azide N-N-N Angle | ~172° | Affects steric accessibility |
| Mulliken Charge on Terminal N | -0.45 | Indicates nucleophilic character |
DFT has been fundamental in mapping out the detailed mechanisms of click reactions. For the CuAAC reaction, DFT calculations have substantiated a multi-step pathway that begins with the coordination of copper(I) to the alkyne, leading to a copper acetylide intermediate. organic-chemistry.orgrsc.org The azide subsequently coordinates with the copper center, and a final reductive elimination step forms the stable triazole ring. organic-chemistry.orgnih.gov By computing the energies of all intermediates and transition states, DFT provides a detailed energy profile of the reaction, offering insights that are often challenging to obtain through experiments alone. mdpi.comacs.org This theoretical understanding is critical for refining reaction conditions and developing new, more effective catalysts.
Understanding Azide Reactivity and Regioselectivity in Cycloadditions
Chemoinformatics and QSAR Approaches for Azido-PEG1-CH2CO2tBu Derivatives
Chemoinformatics applies computational tools to analyze and predict the properties of chemical compounds. nih.govu-strasbg.fr A key area within this field is Quantitative Structure-Activity Relationship (QSAR) modeling, which seeks to build mathematical correlations between a molecule's chemical structure and its biological activity or physical properties. dergipark.org.trnih.gov
Although specific QSAR studies focusing on Azido-PEG1-CH2CO2tBu are not prevalent, the methodology is applicable to its derivatives. nih.gov A QSAR model could be constructed by systematically altering the structure of Azido-PEG1-CH2CO2tBu, measuring a property of interest (for instance, the binding affinity to a target after undergoing a click reaction), and then correlating this activity with calculated molecular descriptors. nih.govfrontiersin.org These descriptors are numerical values that encode different aspects of the molecule's structure. protoqsar.com
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Geometrical | Molecular Surface Area | 3D shape and size |
| Electronic | Dipole Moment | Polarity of the molecule |
| Physicochemical | LogP | Lipophilicity/hydrophilicity balance |
Such chemoinformatic strategies can significantly accelerate the process of discovering and optimizing new compounds by allowing researchers to prioritize the synthesis of molecules with the most favorable predicted characteristics, thereby conserving valuable time and resources. nih.gov
Analytical Methodologies for Characterization of Azido Peg1 Ch2co2tbu and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For Azido-PEG1-CH2CO2tBu, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the tert-butyl group, the methylene (B1212753) groups of the PEG linker, and the methylene group adjacent to the azide (B81097) and ester functionalities. rsc.orgnih.gov The integration of these signals helps in confirming the ratio of protons, while their chemical shifts and splitting patterns provide insights into the connectivity of the atoms. For instance, the protons of the tert-butyl group typically appear as a singlet around 1.43 ppm. rsc.org The methylene protons adjacent to the azide group are expected to resonate at a specific chemical shift, which can be compared to known values for similar azido (B1232118) compounds. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy is particularly useful for identifying the presence of specific functional groups. In the case of Azido-PEG1-CH2CO2tBu, the FTIR spectrum would prominently feature a sharp absorption band characteristic of the azide (N₃) stretching vibration, typically observed around 2100 cm⁻¹. nih.govresearchgate.net Additionally, the spectrum would show a strong carbonyl (C=O) stretching band from the tert-butyl ester group, usually in the region of 1730-1750 cm⁻¹. The presence of the ether linkages in the PEG chain would be confirmed by C-O-C stretching vibrations. nih.gov
Table 1: Expected Spectroscopic Data for Azido-PEG1-CH2CO2tBu
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | tert-Butyl (-C(CH₃)₃) | ~1.43 ppm (singlet) |
| ¹H NMR | Methylene (-CH₂-) | Specific ppm ranges for each methylene group |
| ¹³C NMR | Carbonyl (-C=O) | ~170 ppm |
| ¹³C NMR | tert-Butyl Carbon (-C(CH₃)₃) | ~28 ppm |
| FTIR | Azide (-N₃) | ~2100 cm⁻¹ (sharp) |
| FTIR | Carbonyl (-C=O) | ~1730-1750 cm⁻¹ (strong) |
| FTIR | Ether (C-O-C) | ~1100-1250 cm⁻¹ (strong) |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the purity of Azido-PEG1-CH2CO2tBu and for isolating it from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the qualitative and quantitative analysis of PEG derivatives. Reversed-phase HPLC (RP-HPLC) is frequently used, where the compound is separated based on its hydrophobicity. mdpi.com A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. nemi.gov The retention time of the compound under specific conditions can be used for its identification and quantification. For purity assessment, HPLC can separate the target compound from starting materials, byproducts, and degradation products. tandfonline.com Different detectors can be used with HPLC, including UV-Vis detectors, evaporative light scattering detectors (ELSD), and refractive index detectors (RID). tandfonline.com
Thin-Layer Chromatography (TLC) offers a rapid and simple method for monitoring the progress of a reaction and for preliminary purity checks. rsc.org A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can help in identifying the compound.
Table 2: Chromatographic Parameters for Azido-PEG1-CH2CO2tBu Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
| RP-HPLC | C18 | Acetonitrile/Water gradient | UV-Vis, ELSD, RID |
| TLC | Silica Gel | Ethyl acetate (B1210297)/Hexane mixture | UV light or chemical staining |
Mass Spectrometry for Molecular Weight and Conjugate Confirmation
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of Azido-PEG1-CH2CO2tBu and for confirming its successful conjugation to other molecules. It provides a precise mass-to-charge ratio (m/z) of the ionized compound.
For Azido-PEG1-CH2CO2tBu, with a molecular formula of C₈H₁₅N₃O₃, the expected monoisotopic mass is approximately 201.11 g/mol . biochempeg.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed. The resulting mass spectrum will show a peak corresponding to the molecular ion, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺). rsc.org
When Azido-PEG1-CH2CO2tBu is used as a linker to conjugate other molecules, mass spectrometry is invaluable for confirming the structure of the resulting conjugate. The mass spectrum of the conjugate will show a molecular weight that is the sum of the molecular weights of the individual components minus any atoms lost during the reaction. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information about the conjugate. raco.catlibretexts.org It is important to note that azido-containing compounds can sometimes exhibit metastable ions in MALDI-TOF MS, which may lead to the observation of peaks corresponding to the loss of N₂. researchgate.net
Future Perspectives and Emerging Research Directions
Expanding the Scope of Orthogonal Chemistries with Azido-PEG1-CH2CO2tBu
The structure of Azido-PEG1-CH2CO2tBu is inherently suited for expanding the complexity of multi-component molecular constructs through sequential and orthogonal ligation strategies. The molecule possesses two distinct reactive handles: the azide (B81097) group and the tert-butyl (tBu) protected carboxyl group.
The azide moiety is a cornerstone of bioorthogonal chemistry, known for its stability and highly selective reactivity. broadpharm.com It can participate in several key reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient click chemistry reaction that forms a stable triazole linkage with terminal alkynes. medchemexpress.commedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that allows for conjugation with strained alkynes like DBCO or BCN, crucial for applications in living biological systems where copper toxicity is a concern. medchemexpress.commedchemexpress.combiochempeg.com
Staudinger Ligation: A reaction with phosphine-based reagents to form a stable amide bond, offering an alternative bioorthogonal pathway. broadpharm.comnih.govwindows.net
Concurrently, the tert-butyl ester serves as a protecting group for the carboxylic acid. This group is stable under the conditions required for azide chemistry but can be selectively removed under acidic conditions to reveal the free carboxyl group. broadpharm.comrsc.org This unmasked carboxyl group can then be reacted with primary amines to form amide bonds, often using activators like EDC or HATU. broadpharm.combroadpharm.com
This dual reactivity allows for a two-stage conjugation process. For instance, a biomolecule can first be attached via the azide group, followed by deprotection of the t-butyl ester and subsequent conjugation of a second molecule. The stability of the azide group to the acidic deprotection conditions for the t-butyl ester (provided thiols are excluded) is a key feature enabling this orthogonality.
Table 1: Orthogonal Reactions of Azido-PEG1-CH2CO2tBu
| Reactive Group | Reaction | Complementary Group | Product Linkage | Key Features |
| Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Triazole | High efficiency, regioselective. medchemexpress.com |
| Azide (-N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Triazole | Copper-free, suitable for living systems. medchemexpress.combiochempeg.com |
| Azide (-N₃) | Staudinger Ligation | Phosphine (B1218219) | Amide | Bio-orthogonal, catalyst-free. nih.govwindows.net |
| tert-Butyl Ester (-CO₂tBu) | Acidic Deprotection | Acid (e.g., TFA) | Carboxylic Acid | Reveals a new reactive handle. rsc.org |
| Carboxylic Acid (-COOH) | Amide Coupling | Primary Amine | Amide | Forms stable peptide-like bonds. broadpharm.combroadpharm.com |
Integration into Automated Synthesis Platforms
The well-defined, monodisperse nature of Azido-PEG1-CH2CO2tBu makes it an ideal building block for integration into automated synthesis platforms, such as those used for solid-phase peptide synthesis (SPPS). broadpharm.combeilstein-journals.org In SPPS, amino acids are sequentially added to a growing peptide chain on a solid resin support.
The future of peptide and oligonucleotide therapeutics lies in the creation of more complex, modified structures to enhance properties like stability and cell permeability. Azido-PEG1-CH2CO2tBu can be used in these automated processes to incorporate a versatile linker at a specific position within a sequence.
Key features that facilitate its use in automated synthesis include:
Orthogonal Protection: The azide and t-butyl protecting groups are stable to the standard Fmoc/tBu protecting-group strategy used in SPPS. nih.gov The azide is stable to the piperidine (B6355638) used for Fmoc deprotection, and both groups are generally stable to the mild acidic conditions used for some side-chain deprotections. nih.gov
Defined Structure: As a discrete PEG (dPEG®) reagent, it has a single, specific molecular weight, ensuring homogeneity in the final product, which is critical for therapeutic applications and simplifies analytical characterization. broadpharm.comsigmaaldrich.com
Post-Synthesis Modification: Once the automated synthesis of the peptide or oligonucleotide is complete, the azide handle can be used for "on-resin" or "in-solution" conjugation of another molecule, such as a fluorophore, a targeting ligand, or a drug payload, via click chemistry. broadpharm.comcam.ac.uk
The incorporation of such linkers is becoming increasingly important for producing sophisticated bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) with precisely controlled architectures. chemsrc.comrsc.orgbroadpharm.com
Table 2: Suitability of Azido-PEG1-CH2CO2tBu for Automated Synthesis
| Feature | Advantage in Automated Synthesis |
| Monodisperse Nature | Ensures product homogeneity and simplifies purification/analysis. broadpharm.com |
| Orthogonal Handles | Allows for selective, sequential modifications without cross-reactivity. |
| Chemical Stability | Compatible with standard SPPS reagents and conditions (e.g., Fmoc deprotection). nih.gov |
| Versatile Reactivity | Enables post-synthesis modification with a wide range of molecules via click chemistry. medchemexpress.com |
Advanced Applications in Complex Biological Systems
The future utility of Azido-PEG1-CH2CO2tBu extends to increasingly complex biological environments, from cell-based assays to in vivo applications.
PROTACs and Molecular Glues: This linker is already identified as a component for the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. medchemexpress.commedchemexpress.comchemsrc.comchemsrc.com The linker's length and composition are critical for the formation of a stable ternary complex. The defined structure of Azido-PEG1-CH2CO2tBu allows for precise control over this spacing, enabling the systematic optimization of PROTAC efficacy.
Cell Surface Engineering and Imaging: The azide group can be introduced onto cell surfaces through metabolic glycoengineering. nih.govacs.org For example, cells fed with unnatural azido-sugars will display them on their surface glycans. Azido-PEG1-CH2CO2tBu could be used to construct probes that interact with these engineered cell surfaces. After deprotection, the carboxylate could be used to attach targeting moieties or imaging agents, facilitating the study of cell-cell interactions or the development of targeted therapies.
Antibody-Drug Conjugates (ADCs): PEG linkers are incorporated into ADCs to improve the solubility and pharmacokinetic properties of the conjugate. rsc.orgaxispharm.comlabinsights.nl The dual functionality of Azido-PEG1-CH2CO2tBu allows for the creation of next-generation ADCs with precisely controlled drug-to-antibody ratios (DAR) and the potential for attaching multiple, different payloads.
Table 3: Emerging Applications in Biological Systems
| Application Area | Role of Azido-PEG1-CH2CO2tBu | Potential Impact |
| Targeted Protein Degradation (PROTACs) | Provides a short, hydrophilic, and precisely defined linker between the target-binding and E3 ligase-binding moieties. medchemexpress.comchemsrc.com | Optimization of ternary complex formation for enhanced degradation efficiency and selectivity. |
| Cell Surface Modification | Building block for probes that can be "clicked" onto metabolically introduced azide groups on cell surfaces. nih.govacs.org | Advanced cell labeling, in vivo tracking, and targeted delivery to specific cell populations. |
| Antibody-Drug Conjugates (ADCs) | Serves as a hydrophilic spacer to improve solubility and pharmacokinetics, with orthogonal handles for complex payload attachment. rsc.orglabinsights.nl | Development of more potent and less toxic ADCs with controlled stoichiometry and functionality. |
Development of Novel Materials and Technologies
The unique properties of Azido-PEG1-CH2CO2tBu make it a valuable component for the development of advanced functional materials with applications in biotechnology and medicine.
Surface Modification: PEGylation, the process of attaching PEG chains to surfaces, is widely used to improve the biocompatibility of materials by reducing protein adsorption and nonspecific cell adhesion. sigmaaldrich.comnih.gov Surfaces functionalized with alkynes can be readily modified with Azido-PEG1-CH2CO2tBu via click chemistry. The terminal carboxylate can then be deprotected and used to immobilize proteins, enzymes, or targeting ligands, creating bioactive surfaces for medical implants, biosensors, or diagnostic devices. researchgate.netfrontiersin.org
Nanoparticle Functionalization: This linker is ideal for functionalizing nanoparticles (e.g., gold nanoparticles, liposomes) to create targeted drug delivery systems. nih.govnih.gov The PEG spacer enhances the nanoparticle's solubility and circulation time (the "stealth effect"), while the azide provides a bioorthogonal handle for attaching targeting molecules without interfering with the nanoparticle core or the encapsulated drug. sigmaaldrich.comrsc.org This approach allows for the creation of highly stable and versatile platforms for biomedical applications. nih.govnih.gov
Hydrogel Formation: PEG-based hydrogels are extensively used in tissue engineering and for controlled drug release due to their high water content and biocompatibility. sigmaaldrich.comresearchgate.netfrontiersin.org Azido-PEG1-CH2CO2tBu can be incorporated into larger, multi-arm PEG structures. These azide-functionalized polymers can then be cross-linked with alkyne-containing polymers via click chemistry to form stable hydrogel networks. nih.gov This allows for the encapsulation of cells or therapeutic agents within the hydrogel matrix.
Table 4: Applications in Novel Materials and Technologies
| Material/Technology | Function of Azido-PEG1-CH2CO2tBu | Resulting Advantage |
| Medical Device Coatings | Covalently attaches to alkyne-modified surfaces to create a hydrophilic, biocompatible layer. nih.gov | Reduced biofouling, improved device integration, and platform for further functionalization. |
| Functionalized Nanoparticles | Provides a "stealth" PEG layer and a bioorthogonal handle for attaching targeting ligands. nih.govnih.gov | Enhanced circulation time, improved stability, and targeted delivery for diagnostics and therapeutics. |
| Bioactive Hydrogels | Acts as a building block for azide-containing polymers that can be cross-linked via click chemistry. nih.govfrontiersin.org | Creates stable, biocompatible scaffolds for tissue engineering and controlled release of drugs. |
Q & A
Q. How can the FINER criteria (Feasible, Novel, Ethical, Relevant) guide hypothesis formulation for Azido-PEG1-CH2CO2tBu studies?
- Methodological Answer :
- Novelty : Explore understudied applications (e.g., targeted drug delivery in hypoxic tumors).
- Feasibility : Pilot studies using LC-MS quantification to assess synthetic scalability.
- Ethical : Adhere to biosafety protocols for azide handling (e.g., avoid direct skin contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
